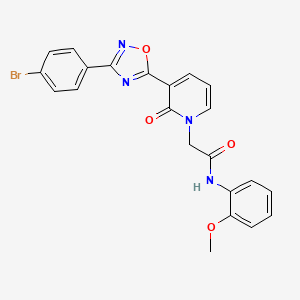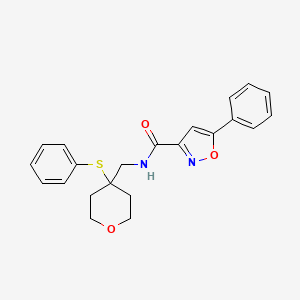
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is an organic compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
The synthesis of this compound often involves the use of intermediate products that are built up step by step through a series of chemical reactions. Starting materials typically include isoxazole derivatives and phenylthio tetrahydro-2H-pyran intermediates. These are combined through nucleophilic substitution reactions.
In industrial settings, large-scale production of this compound requires precise control of reaction conditions, such as temperature, pressure, and pH levels. Catalysts may also be employed to enhance reaction efficiency and yield. Continuous flow reactors are sometimes used to streamline the production process and maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes::
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles for substitution reactions (e.g., sodium hydride).
The major products formed depend on the specific reactions and conditions used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield different hydrogenated products.
Aplicaciones Científicas De Investigación
This compound has diverse applications across various scientific disciplines:
Chemistry::In synthetic organic chemistry, it serves as a building block for the construction of more complex molecules.
It is studied for its potential biological activities, including antibacterial and antifungal properties.
Researchers investigate its potential therapeutic effects, particularly in designing new drug candidates for various diseases.
In the industrial sector, it may be utilized in the development of new materials with unique properties.
Mecanismo De Acción
Mechanism of Action::
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets in cells, altering biochemical pathways and cellular functions.
Potential molecular targets include enzymes, receptors, and nucleic acids. The compound can modulate these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can be compared to similar compounds to highlight its uniqueness.
Similar Compounds::Some compounds with similar structural motifs include other isoxazole derivatives and pyran-based molecules
This article should serve as a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Is there anything else you need help with?
Propiedades
IUPAC Name |
5-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21(19-15-20(27-24-19)17-7-3-1-4-8-17)23-16-22(11-13-26-14-12-22)28-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNAHGPLDLZTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2767923.png)
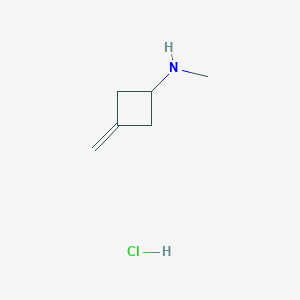
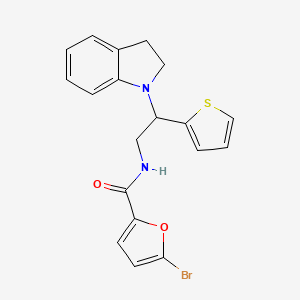
![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2767928.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2767935.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B2767937.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)
![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)
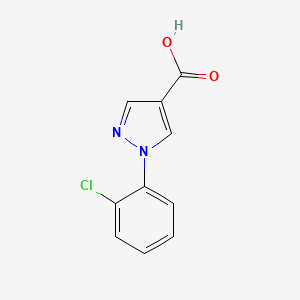
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/new.no-structure.jpg)
